molecular formula C7H11NO3 B14812781 Methyl (Z)-2-acetamidobut-2-enoate CAS No. 60027-53-4

Methyl (Z)-2-acetamidobut-2-enoate

Cat. No.: B14812781
CAS No.: 60027-53-4
M. Wt: 157.17 g/mol
InChI Key: OKMUTEDILWZXOR-XQRVVYSFSA-N
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Description

Methyl (Z)-2-acetamidobut-2-enoate is an organic compound characterized by its unique structure, which includes an acetamido group and a butenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (Z)-2-acetamidobut-2-enoate typically involves the reaction of acetamide with methyl acrylate under specific conditions. The reaction is often catalyzed by a base such as sodium methoxide, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl (Z)-2-acetamidobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces saturated esters.

Scientific Research Applications

Methyl (Z)-2-acetamidobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions due to its reactive functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (Z)-2-acetamidobut-2-enoate exerts its effects involves its interaction with various molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that participate in biochemical pathways.

Comparison with Similar Compounds

    Methyl (E)-2-acetamidobut-2-enoate: This isomer differs in the spatial arrangement of its substituents around the double bond.

    Ethyl (Z)-2-acetamidobut-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (Z)-2-acetamidoprop-2-enoate: A shorter chain analogue with similar functional groups.

Uniqueness: Methyl (Z)-2-acetamidobut-2-enoate is unique due to its specific configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in synthesis and research.

Properties

CAS No.

60027-53-4

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

methyl (Z)-2-acetamidobut-2-enoate

InChI

InChI=1S/C7H11NO3/c1-4-6(7(10)11-3)8-5(2)9/h4H,1-3H3,(H,8,9)/b6-4-

InChI Key

OKMUTEDILWZXOR-XQRVVYSFSA-N

Isomeric SMILES

C/C=C(/C(=O)OC)\NC(=O)C

Canonical SMILES

CC=C(C(=O)OC)NC(=O)C

Origin of Product

United States

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